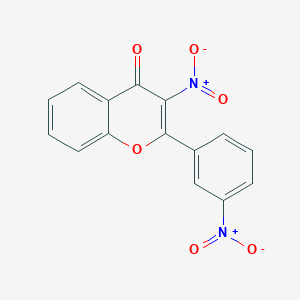

3-Nitro-2-(3-nitrophenyl)chromen-4-one

Descripción

3-Nitro-2-(3-nitrophenyl)chromen-4-one is a nitro-substituted chromenone derivative characterized by a benzopyran-4-one core with nitro groups at the 3-position of the chromen ring and the 3-position of the attached phenyl group. Chromenones are known for their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, which are often modulated by substituents like nitro groups .

Propiedades

Número CAS |

143468-18-2 |

|---|---|

Fórmula molecular |

C15H8N2O6 |

Peso molecular |

312.23 g/mol |

Nombre IUPAC |

3-nitro-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |

Clave InChI |

PBRSGVDNWPMREI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Sinónimos |

4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one (CAS: 100914-36-1) Differs in nitro group placement (6-nitro on chromenone vs. 3-nitro in the target compound). Exhibits higher molar mass (312.23 g/mol) due to additional nitro substitution. Application: Studied for antioxidant and biocidal activities .

- 3-(3-Nitrobenzyl)-4H-chromen-4-one Features a nitrobenzyl group instead of a nitrophenyl substituent. The dihedral angle between the chromenone and benzene rings (77.83°) reduces conjugation, possibly lowering stability compared to planar nitrophenyl derivatives . Synthesis: Condensation of chroman-4-one with 3-nitrobenzaldehyde in the presence of piperidine .

- 6-Bromo-3’-nitroflavone (CAS: 187932-50-9) Bromo substituent at position 6 introduces steric bulk and alters electronic properties compared to nitro groups. Application: Notable for pharmaceutical and antioxidant activities due to flavone backbone .

Physicochemical Properties

*Inferred from structural analogues.

Research Implications and Gaps

- Structure-Activity Relationships : The position and number of nitro groups significantly influence bioactivity. For example, 6-nitro derivatives may exhibit stronger antioxidant effects than 3-nitro isomers due to electronic effects .

- Unresolved Questions: Limited data exist on the pharmacokinetics and toxicity profiles of nitro-substituted chromenones. Further studies using computational tools (e.g., molecular docking) could elucidate target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.